3-Methoxypropyl isocyanide
Description
3-Methoxypropyl isocyanide (C₅H₉NO) is an organonitrile compound characterized by a methoxy (-OCH₃) group attached to the propyl chain of the isocyanide functional group (-NC). The methoxy substituent likely influences its electronic and steric properties, modulating reactivity compared to simpler alkyl isocyanides like methyl or tert-butyl isocyanides.
Properties
IUPAC Name |
1-isocyano-3-methoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-3-5-7-2/h3-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTGKQZNHIWLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42563-58-6 | |
| Record name | 1-isocyano-3-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypropyl isocyanide can be synthesized through various methods. One common approach involves the dehydration of formamides. For instance, the formamide derivative of 3-methoxypropylamine can be dehydrated using phosphorus oxychloride in the presence of a tertiary amine like triethylamine . This reaction typically requires cooling to control the exothermic nature of the process .
Industrial Production Methods: Industrial production of this compound often involves similar dehydration reactions but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropyl isocyanide undergoes various types of reactions, including:
Nucleophilic Attack: The isocyanide carbon can act as a nucleophile, attacking electrophilic centers.
Electrophilic Addition: The isocyanide carbon can also act as an electrophile, reacting with nucleophiles.
Oxidation and Reduction: Isocyanides can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Lewis Acids: Catalysts like titanium tetrachloride are often used in isocyanide insertion reactions.
Transition Metals: Palladium and other transition metals facilitate various isocyanide-based transformations.
Major Products:
Scientific Research Applications
3-Methoxypropyl isocyanide has diverse applications in scientific research:
Chemistry: It is extensively used in multicomponent reactions to synthesize heterocycles and other complex molecules.
Biology: Isocyanides have shown potential as antimicrobial agents by targeting essential metabolic enzymes.
Medicine: Research is ongoing to explore the therapeutic potential of isocyanide derivatives.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 3-methoxypropyl isocyanide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical transformations. In biological systems, isocyanides can covalently modify enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares key properties of 3-methoxypropyl isocyanide with structurally related isocyanides:
Key Observations :
- Methyl isocyanide exhibits a linear structure with a short N≡C bond (1.18 Å), favoring triple-bond character . The methoxy group in this compound may promote intermolecular hydrogen bonding (N≡C···H–O), analogous to methyl isocyanide in methanol .
Key Observations :
- Aliphatic isocyanides, including cyclohexyl and tert-butyl derivatives, show moderate-to-high yields (60–85%) in multicomponent reactions, suggesting this compound could exhibit similar versatility .
- Aminoalkyl isocyanides (e.g., 3-dimethylaminopropyl isocyanide) are synthesized via Hofmann methods, implying that this compound might be accessible through analogous pathways .
Functional Analogues: Isothiocyanates and Silane Derivatives
- Isothiocyanates (e.g., 3-(methylthio)propyl isothiocyanate): Replace the isocyanide (-NC) group with -NCS. These compounds exhibit distinct reactivity, such as thiourea formation, but share applications in agrochemicals and pharmaceuticals .
- Silane-containing isocyanides (e.g., 3-isocyanatopropyltrimethoxysilane): Combine -NC with silane groups (-Si(OCH₃)₃), enabling surface functionalization in materials science .
Biological Activity
3-Methoxypropyl isocyanide, a member of the isocyanide family, has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesizing findings from various research studies and reviews.
Overview of this compound
This compound (CAS Number: 42563-58-6) is characterized by its functional isocyanide group, which imparts unique reactivity and biological properties. Isocyanides are known for their ability to interact with biological macromolecules, leading to significant pharmacological effects.
Antimicrobial Activity
Bacterial Inhibition
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, showing bacteriostatic properties. The mechanism of action (MoA) involves covalent modification of nucleophilic sites in proteins, particularly cysteine residues, which disrupts essential metabolic pathways in bacteria .
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Bacteriostatic | Covalent binding to cysteine residues |
| Escherichia coli | Moderate | Disruption of metabolic processes |
The MoA of this compound appears to be multifaceted:
- Covalent Targeting : The isocyanide group can form stable adducts with nucleophiles in proteins, leading to functional inhibition.
- Metal Coordination : Similar to other isocyanides, it may also chelate metal ions crucial for bacterial metabolism .
- Reactive Oxygen Species (ROS) Generation : By disrupting metal homeostasis within bacterial cells, it promotes ROS production, contributing to bacterial cell death .
Case Studies
-
In Vitro Studies
In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus at low micromolar concentrations. The compound's efficacy was attributed to its ability to bind essential enzymes involved in cell wall biosynthesis. -
Structure-Activity Relationship (SAR)
SAR studies have shown that modifications to the isocyanide moiety significantly affect antibacterial potency. For instance, variations in the alkyl chain length and branching can enhance or diminish bioactivity .
Additional Biological Activities
Beyond antibacterial properties, preliminary studies suggest potential antifungal and antimalarial activities:
- Antifungal Activity : In laboratory settings, this compound showed promising results against Candida species with IC50 values indicating effective inhibition .
- Antimalarial Properties : Although less studied, initial data suggest activity against Plasmodium falciparum, warranting further investigation into its potential as an antimalarial agent .
Safety and Toxicity
While the biological activities are promising, safety assessments indicate potential cytotoxicity in human cell lines. The compound's interaction with cytochrome P450 enzymes raises concerns about its therapeutic window and necessitates further structural optimization to mitigate adverse effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxypropyl isocyanide, and how can researchers optimize yields while minimizing exposure risks?
- Methodological Answer : The traditional synthesis involves dehydrating a formamide precursor (e.g., 3-Methoxypropylformamide) using POCl₃ under basic conditions to avoid acid degradation. However, this method requires lengthy aqueous work-up, leading to yield loss for polar isocyanides like this compound due to partitioning into the aqueous phase . A revised protocol eliminates aqueous steps by employing direct distillation or chromatography, reducing exposure to toxic fumes and improving scalability . Researchers should prioritize inert atmospheres and rigorous pH control during POCl₃-mediated synthesis to stabilize the isocyanide.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for identifying the isocyanide group’s deshielded proton (~δ 3.5–4.5 ppm) and adjacent methoxy/alkyl resonances. Infrared (IR) spectroscopy confirms the C≡N stretch (~2100–2150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while thin-layer chromatography (TLC) with non-polar solvents (e.g., hexane/ethyl acetate) monitors reaction progress .
Q. What are the critical safety protocols for handling this compound in laboratory settings, given its potential toxicity and volatility?
- Methodological Answer : Use fume hoods, nitrile gloves, and face shields to prevent inhalation or dermal contact. Store under inert gas (argon/nitrogen) at low temperatures to minimize decomposition. Emergency protocols should include immediate rinsing of exposed skin/eyes and neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other aliphatic isocyanides in multicomponent reactions (MCRs), and what factors influence its regioselectivity?
- Methodological Answer : The methoxy group enhances polarity, making it less volatile but more soluble in polar solvents, which can alter reaction kinetics in MCRs like Ugi or Passerini reactions. Compared to tert-butyl isocyanide, 3-Methoxypropyl derivatives may exhibit lower yields in aqueous-phase reactions due to competing hydrolysis but show superior stability in non-polar media. Regioselectivity is influenced by steric effects of the methoxypropyl chain and electronic interactions with substrates .
Q. What are the primary decomposition pathways of this compound under thermal or photolytic conditions, and how can these be mitigated in long-term storage?
- Methodological Answer : Thermal decomposition follows radical chain mechanisms (evidenced in methyl isocyanide studies), producing methane, HCN, and ethylene. Photolytic degradation is accelerated by UV exposure. Stabilization requires storage in amber vials at –20°C under argon, with radical inhibitors (e.g., BHT) added to suppress autoxidation .
Q. How can researchers overcome challenges associated with the aqueous solubility of this compound during reaction work-up and purification?
- Methodological Answer : Replace aqueous work-up with solvent extraction using dichloromethane or ethyl acetate, which minimizes partitioning losses. Alternatively, employ solid-phase extraction (SPE) or flash chromatography with silica gel to isolate the isocyanide. For large-scale syntheses, fractional distillation under reduced pressure is optimal .
Q. What role does this compound play in the design of functional polymers or supramolecular assemblies, and how can its incorporation be optimized?
- Methodological Answer : The methoxy group facilitates hydrogen bonding in polymers, as demonstrated in bisoxalamide-based thermoplastic elastomers. Incorporate this compound as a crosslinker or monomer to enhance mechanical properties. Optimize molar ratios and reaction temperatures (e.g., 60–80°C) to balance polymerization kinetics and network formation .
Q. When encountering contradictory data in the literature regarding synthesis yields of this compound, what systematic approaches should researchers employ to validate and reconcile these discrepancies?
- Methodological Answer : Conduct controlled experiments varying dehydrating agents (POCl₃ vs. phosgene alternatives), solvent systems, and work-up protocols. Use quantitative NMR or GC-MS to compare yields. Cross-reference with computational models (DFT) to predict optimal reaction pathways and identify side reactions .
Methodological Considerations
- Toxicology Gaps : While no carcinogenic classification exists (IARC/OSHA), assume acute toxicity akin to alkyl isocyanides. Perform Ames tests for mutagenicity and LC₅₀ assays using in vitro models .
- Advanced Catalysis : Explore photoredox strategies (e.g., Ru/Ir catalysts) to functionalize this compound in C–H activation or cyanations, leveraging its electron-rich isocyanide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
